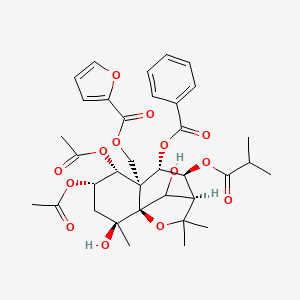
1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” is a complex organic compound that belongs to the class of dihydroagarofurans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” typically involves multiple steps, including esterification, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” has various scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Applications in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
Similar compounds to “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” include other dihydroagarofurans with different substituents. These compounds may share similar chemical properties and biological activities.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C35H42O14 |
|---|---|
分子量 |
686.7 g/mol |
IUPAC名 |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C35H42O14/c1-18(2)29(39)47-25-24-26(38)35(49-32(24,5)6)33(7,42)16-23(45-19(3)36)27(46-20(4)37)34(35,17-44-31(41)22-14-11-15-43-22)28(25)48-30(40)21-12-9-8-10-13-21/h8-15,18,23-28,38,42H,16-17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChIキー |
QYVOMKOLKLKPGK-AYXGDJHISA-N |
異性体SMILES |
CC(C)C(=O)O[C@H]1[C@@H]2C([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@@H]1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
正規SMILES |
CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
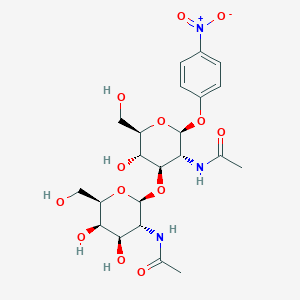


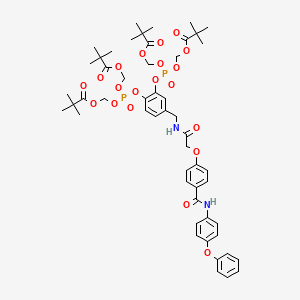
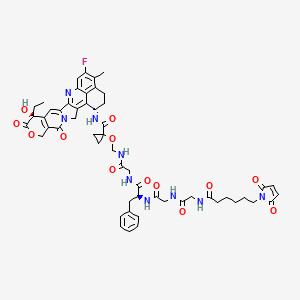

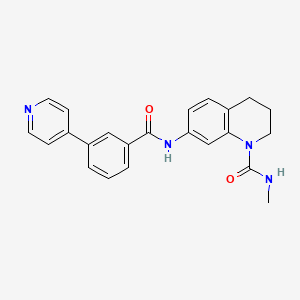
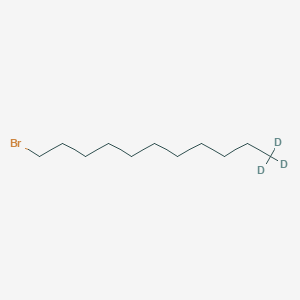
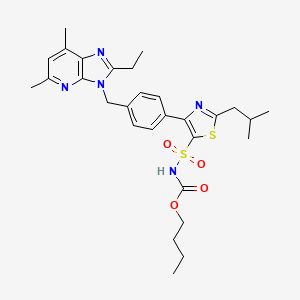
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
